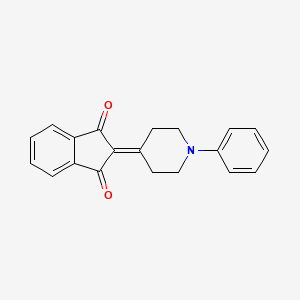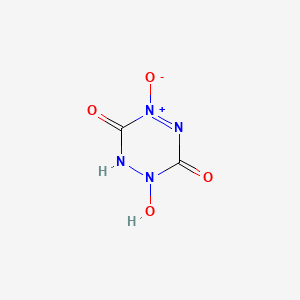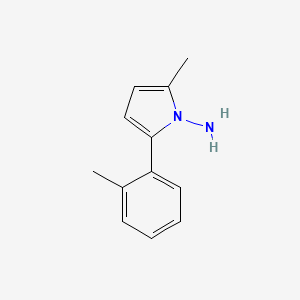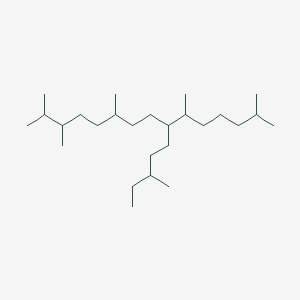
2,3,6,10,14-Pentamethyl-9-(3-methylpentyl)pentadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6,10,14-Pentamethyl-9-(3-methylpentyl)pentadecane is a hydrocarbon compound with the molecular formula C26H54. It is a branched alkane, characterized by multiple methyl groups attached to a long carbon chain. This compound is part of the isoprenoid family, which are naturally occurring organic compounds derived from five-carbon isoprene units.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,10,14-Pentamethyl-9-(3-methylpentyl)pentadecane typically involves the alkylation of a suitable precursor with methyl groups. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of unsaturated precursors or oligomerization of smaller alkenes followed by hydrogenation. The process is optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure consistent product quality.
化学反应分析
Types of Reactions
2,3,6,10,14-Pentamethyl-9-(3-methylpentyl)pentadecane can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: In substitution reactions, one functional group is replaced by another. Halogenation is a common substitution reaction for alkanes, where chlorine (Cl2) or bromine (Br2) can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with a palladium (Pd) or platinum (Pt) catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alkanes with fewer double bonds or fully saturated hydrocarbons.
Substitution: Alkyl halides, such as chlorinated or brominated derivatives.
科学研究应用
2,3,6,10,14-Pentamethyl-9-(3-methylpentyl)pentadecane has various applications in scientific research:
Chemistry: Used as a model compound for studying hydrocarbon behavior and reaction mechanisms.
Biology: Investigated for its role in biological systems, particularly in lipid metabolism and membrane structure.
Medicine: Explored for potential therapeutic uses, including as a component in drug delivery systems.
Industry: Utilized in the formulation of lubricants, surfactants, and other specialty chemicals.
作用机制
The mechanism of action of 2,3,6,10,14-Pentamethyl-9-(3-methylpentyl)pentadecane involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it may integrate into cell membranes, affecting membrane fluidity and function. Its branched structure allows for unique interactions with lipid bilayers, potentially influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
- 2,6,10,14-Tetramethylpentadecane
- 2,6,10,14-Tetramethylhexadecane
Comparison
2,3,6,10,14-Pentamethyl-9-(3-methylpentyl)pentadecane is unique due to its specific branching pattern and the presence of multiple methyl groups, which confer distinct physical and chemical properties. Compared to similar compounds like 2,6,10,14-Tetramethylpentadecane and 2,6,10,14-Tetramethylhexadecane, it may exhibit different reactivity and interactions in both chemical and biological contexts.
属性
CAS 编号 |
194025-79-1 |
|---|---|
分子式 |
C26H54 |
分子量 |
366.7 g/mol |
IUPAC 名称 |
2,3,6,10,14-pentamethyl-9-(3-methylpentyl)pentadecane |
InChI |
InChI=1S/C26H54/c1-10-22(6)15-18-26(25(9)13-11-12-20(2)3)19-16-23(7)14-17-24(8)21(4)5/h20-26H,10-19H2,1-9H3 |
InChI 键 |
ZIEDXOJDBJKEHE-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CCC(CCC(C)CCC(C)C(C)C)C(C)CCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


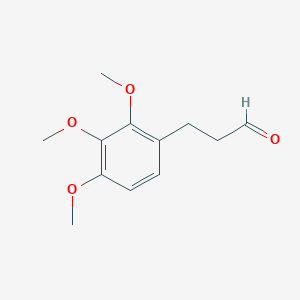
![3-[1,1-Dimethyl-2-(2-hydroxyphenyl)-2-oxoethyl]pyridine 1-oxide](/img/structure/B15164635.png)
![[(1-Fluorododecan-2-YL)selanyl]benzene](/img/structure/B15164637.png)
![Benzoic acid, 2-[(phenoxycarbonyl)oxy]-, methyl ester](/img/structure/B15164650.png)
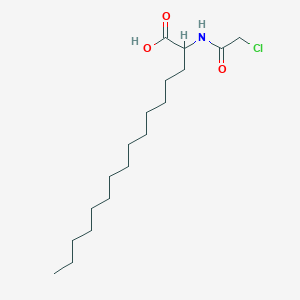
![2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one](/img/structure/B15164663.png)
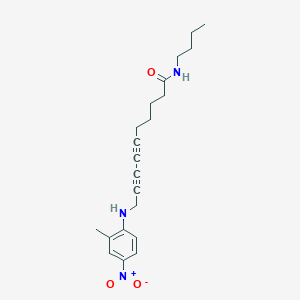
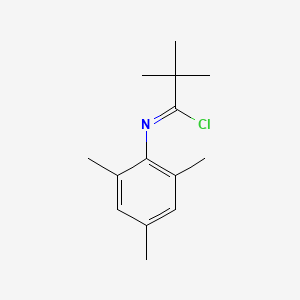
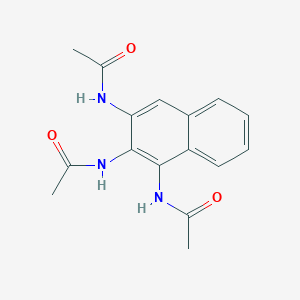
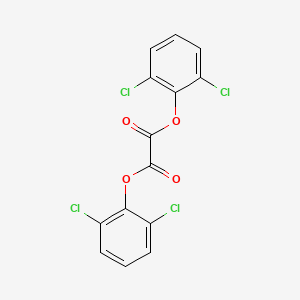
![2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]-](/img/structure/B15164689.png)
